(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19-12-8-7-10(17)9-13(12)23-16(19)18-15(20)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXPMFURWGLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H14ClN3O2S
- Molecular Weight : 335.81 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzothiazole moiety, which is known for its diverse biological activities.
- A methylsulfonyl group, which may enhance solubility and bioavailability.
- A chlorine atom , which can influence the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis , likely via activation of intrinsic apoptotic pathways.
- Modulation of inflammatory responses by targeting cytokine production.
Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzothiazole derivatives, including the target compound. The synthesized compounds were evaluated for their anticancer properties using MTT assays, revealing that several derivatives exhibited potent cytotoxicity against cancer cell lines.
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on elucidating the SAR of benzothiazole compounds. It was found that:
- The presence of electron-donating groups (like methyl) at specific positions on the aromatic rings significantly enhanced cytotoxic activity.
- The introduction of halogens (like chlorine) was critical for improving binding affinity to target proteins involved in tumor progression.
Study 3: Molecular Dynamics Simulations
Molecular dynamics simulations were performed to understand the binding interactions between this compound and its biological targets. Results indicated strong hydrophobic interactions and some hydrogen bonding with target proteins, which may contribute to its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Table 1: Key Structural Features of Analogues
Key Observations :
- Benzamide Modifications : Replacement of 2-SO2Me with 3-F () or benzothiazole-carboxamide () alters hydrogen-bonding capacity and target selectivity.
- Steric Effects : The 3-ethyl group in and introduces greater steric hindrance than the 3-methyl group in the target compound, affecting binding pocket compatibility.
Bioactivity Profiling
Evidence from clustered bioactivity data () suggests that structural similarities correlate with overlapping target interactions. For example:
- Methylsulfonyl-Containing Analogues : The 2-SO2Me group in the target compound and may enhance binding to sulfhydryl-containing enzymes (e.g., kinases or proteases).
- Chloro vs. Nitro Substituents: The 6-Cl group in the target compound offers moderate electron withdrawal, whereas 6-NO2 in may confer higher cytotoxicity but lower selectivity.
Data Tables
Table 2: Physicochemical Properties
Note: Predicted logP and solubility values are estimated using computational tools.
Q & A
Q. What are the established synthetic routes for (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Condensation reactions between benzo[d]thiazole precursors and activated benzamide derivatives.
- Functionalization of the thiazole ring via nucleophilic substitution (e.g., chloro or methylsulfonyl group introduction) .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Critical parameters include temperature control (60–100°C), solvent selection (DMF or dichloromethane), and anhydrous conditions to prevent hydrolysis of sensitive groups .
Q. How is the structural identity of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the (E)-configuration is verified by NOESY correlations .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching calculated values) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., using Pd(OAc) for cross-coupling steps) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps (e.g., imine formation) .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed amides) and adjust pH or solvent systems to suppress side reactions .
Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., H-labeled compound competition) to assess affinity for GPCRs or nuclear receptors .
- Cellular Phenotyping : siRNA knockdown or CRISPR-Cas9 screens to identify pathways affected by the compound (e.g., apoptosis modulation in cancer cell lines) .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations (Table 1) .
- Computational Docking : Predict binding modes to targets (e.g., COX-2 or β-lactamase) using AutoDock Vina to rationalize activity differences .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell line variability) .
Table 1 : Structural Analogs and Biological Activities (Adapted from )
| Compound | Key Substituents | Reported Activity |
|---|---|---|
| 4-Amino-N-(6-methoxybenzothiazol-2-ylidene)benzamide | Methoxy, amino | Anticancer (IC = 1.2 µM) |
| N,N-Diethylbenzamide | Diethylamino | Mild analgesic |
| Target Compound | Chloro, methylsulfonyl | Under investigation |
Q. What analytical methods ensure enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
- Polarimetry : Measure specific rotation ([α]) to quantify enantiomeric excess (>98% ee required for pharmaceutical relevance) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in physicochemical property data (e.g., melting points)?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, controlled heating rates) .
- Interlaboratory Comparisons : Collaborate with multiple labs to validate data (e.g., differential scanning calorimetry vs. traditional methods) .
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., residual solvents) that may alter melting behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
